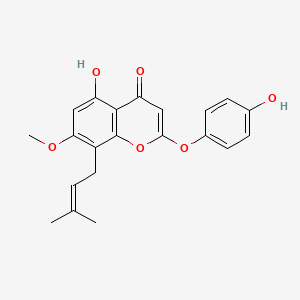
7-O-methylepimedonin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-methylepimedonin G involves the prenylation of 2-phenoxychromone. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the plant Epimedium brevicornum .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The compound is typically extracted from the plant Epimedium brevicornum using various solvent extraction techniques .
化学反応の分析
Types of Reactions
7-O-methylepimedonin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
7-O-methylepimedonin G has several scientific research applications, including:
作用機序
The mechanism of action of 7-O-methylepimedonin G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Similar compounds to 7-O-methylepimedonin G include other prenylated flavonoids such as:
- Epimedonin A
- Epimedonin B
- Icariin
Uniqueness
This compound is unique due to its specific prenylation pattern and its isolation from Epimedium brevicornum . This unique structure contributes to its distinct biological activities and potential therapeutic applications.
生物活性
7-O-Methylepimedonin G is a prenylated 2-phenoxychromone isolated from Epimedium brevicornum, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique prenylated structure, which contributes to its biological activity. The compound's molecular formula and structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2220243-40-1 |
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 342.33 g/mol |
Research indicates that this compound exhibits several mechanisms of action, including:
- Cytotoxic Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), A-549 (lung carcinoma), MCF-7 (breast cancer), and SW-480 (colon cancer) with IC50 values less than 10 μM .
- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially impacting conditions characterized by excessive inflammation .
- Antiviral Activity : Preliminary data suggest that it may possess antiviral properties against several viruses, including HIV and influenza .
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on the cytotoxic effects of this compound revealed its potential as an anticancer agent. The compound was tested on four human cancer cell lines, demonstrating potent inhibitory effects with IC50 values below 10 μM across all tested lines. The findings suggest that the compound may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
In a separate investigation, the anti-inflammatory properties of this compound were assessed using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that this compound could be beneficial in treating inflammatory diseases.
Biological Activity Summary Table
特性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-12(2)4-9-15-18(25-3)10-16(23)20-17(24)11-19(27-21(15)20)26-14-7-5-13(22)6-8-14/h4-8,10-11,22-23H,9H2,1-3H3 |
InChIキー |
OBAJDLSUDKAJBF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















